molecular formula C8H8BrClO2 B13184003 1-Bromo-2-(chloromethoxy)-3-methoxybenzene

1-Bromo-2-(chloromethoxy)-3-methoxybenzene

Cat. No.: B13184003
M. Wt: 251.50 g/mol
InChI Key: DQZLEGNXLIGBMW-UHFFFAOYSA-N
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Description

1-Bromo-2-(chloromethoxy)-3-methoxybenzene is an organic compound that belongs to the class of aromatic halides. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-Bromo-2-(chloromethoxy)-3-methoxybenzene typically involves the bromination and chloromethoxylation of a methoxybenzene derivative. One common method includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Bromo-2-(chloromethoxy)-3-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles such as hydroxide (OH-) or amines (NH2-).

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

    Reduction Reactions: The compound can be reduced to remove halogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include solvents like dichloromethane (CH2Cl2) and catalysts like palladium (Pd). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-2-(chloromethoxy)-3-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-2-(chloromethoxy)-3-methoxybenzene exerts its effects involves the interaction of its functional groups with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the reactivity and stability of the compound in different chemical environments.

Comparison with Similar Compounds

1-Bromo-2-(chloromethoxy)-3-methoxybenzene can be compared with other similar compounds such as:

    1-Bromo-2-chlorobenzene: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    1-Bromo-3-methoxybenzene: Lacks the chloromethoxy group, affecting its reactivity and applications.

    2-Bromo-1-chloroethane: An aliphatic compound with different reactivity and applications compared to aromatic compounds.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.

Properties

Molecular Formula

C8H8BrClO2

Molecular Weight

251.50 g/mol

IUPAC Name

1-bromo-2-(chloromethoxy)-3-methoxybenzene

InChI

InChI=1S/C8H8BrClO2/c1-11-7-4-2-3-6(9)8(7)12-5-10/h2-4H,5H2,1H3

InChI Key

DQZLEGNXLIGBMW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)Br)OCCl

Origin of Product

United States

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